4-Hydroxyquinoline-7-carboxylic acid
Overview
Description
4-Hydroxyquinoline-7-carboxylic acid is a chemical compound that falls under the category of quinolines . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of 4-Hydroxyquinoline-7-carboxylic acid involves several protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Aminomethylation was carried out via the modified Mannich reaction (mMr) applying formaldehyde and piperidine .Molecular Structure Analysis
The molecular structure of 4-Hydroxyquinoline-7-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The compound has a characteristic double-ring structure .Chemical Reactions Analysis
The chemical reactions involving 4-Hydroxyquinoline-7-carboxylic acid include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . When the aldehyde component was replaced with aromatic aldehydes, Knoevenagel condensation took place .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxyquinoline-7-carboxylic acid include its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Chemical Research
4-Hydroxyquinoline and its derivatives are vital in several chemical research due to their various applications in medicinal and industrial chemistry . They undergo nucleophilic and electrophilic substitution reactions , making them useful in the synthesis of a wide range of compounds .
Medicinal Chemistry
Quinoline motifs, including 4-Hydroxyquinoline, are essential in several pharmacologically active heterocyclic compounds . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Research
Quinoline derivatives have shown potential in anticancer research . They are being studied for their effects on various types of cancer cells .
Antioxidant Research
Research has indicated that quinoline derivatives may have antioxidant properties . This could make them useful in the treatment of diseases caused by oxidative stress .
Anti-Inflammatory Research
Quinoline derivatives have also been studied for their anti-inflammatory properties . They could potentially be used in the treatment of inflammatory diseases .
Antimalarial Research
Quinoline and its derivatives have been used in the treatment of malaria . They are being studied for their potential to inhibit the growth of the malaria parasite .
Anti-SARS-CoV-2 Research
There is ongoing research into the potential use of quinoline derivatives in the treatment of SARS-CoV-2 . However, more research is required in this area .
Antituberculosis Research
Quinoline derivatives have shown potential in antituberculosis research . They are being studied for their effects on Mycobacterium tuberculosis .
Safety and Hazards
Future Directions
The future directions of research on 4-Hydroxyquinoline-7-carboxylic acid could involve further exploitation of this privileged structure for therapeutic applications . The synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities is one of the potential areas of research .
Mechanism of Action
Target of Action
4-Hydroxyquinoline-7-carboxylic acid, a derivative of quinoline, has been found to have a variety of pharmacological activities Quinoline derivatives are known to interact with a wide range of targets, playing a major role in medicinal chemistry .
Mode of Action
Quinoline derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, anticancer, and antifungal effects . These effects are likely due to the compound’s interaction with its targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Quinoline derivatives have been associated with a variety of biological and pharmaceutical activities . The compound’s interaction with its targets could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
Quinoline derivatives have been reported to exhibit a variety of pharmacological activities, including antimicrobial, anticancer, and antifungal effects . These effects are likely the result of the compound’s interaction with its targets.
properties
IUPAC Name |
4-oxo-1H-quinoline-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDMXIULYGYMJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyquinoline-7-carboxylic acid | |
CAS RN |
948573-55-5, 1150618-22-6 | |
Record name | 1,4-Dihydro-4-oxo-7-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948573-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-7-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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